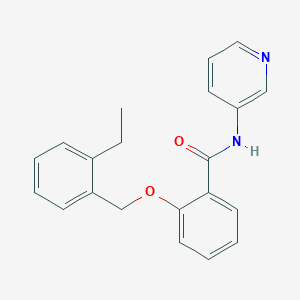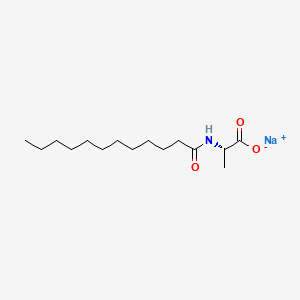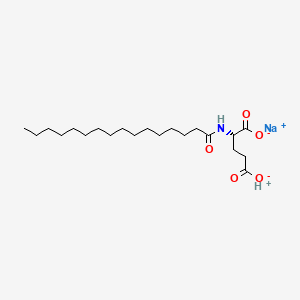![molecular formula C26H24F7N3O B610972 2-Fluoro-4'-[[4-(4-pyridinylMethyl)-1-piperazinyl]Methyl]-alpha,alpha-bis(trifluoroMethyl)-[1,1'-biphenyl]-4-Methanol CAS No. 1359164-11-6](/img/structure/B610972.png)
2-Fluoro-4'-[[4-(4-pyridinylMethyl)-1-piperazinyl]Methyl]-alpha,alpha-bis(trifluoroMethyl)-[1,1'-biphenyl]-4-Methanol
Overview
Description
The compound “2-Fluoro-4’-[[4-(4-pyridinylMethyl)-1-piperazinyl]Methyl]-alpha,alpha-bis(trifluoroMethyl)-[1,1’-biphenyl]-4-Methanol” is a complex organic molecule with the molecular formula C26H24F7N3O . It is also known by other names such as SR2211 . The compound contains several functional groups, including a pyridine ring, a piperazine ring, and a biphenyl group, all of which are connected by various carbon and nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. The compound’s structure includes a pyridine ring, a piperazine ring, and a biphenyl group, all of which are connected by various carbon and nitrogen atoms .Scientific Research Applications
Antagonist Activity in Neurological Research
- Watanabe et al. (1992) synthesized derivatives related to this compound and found that some had potent 5-HT2 antagonist activity, which could be relevant for neurological studies (Watanabe et al., 1992).
Analytical Chemistry and Drug Degradation
- El-Sherbiny et al. (2005) discussed the analysis of flunarizine, a drug structurally related to this compound, and its degradation products using chromatography, highlighting its relevance in analytical chemistry (El-Sherbiny et al., 2005).
Synthesis in Medicinal Chemistry
- Botteghi et al. (2001) described the synthesis of neuroleptic agents, including those with structural similarities to this compound, emphasizing its role in the development of pharmaceuticals (Botteghi et al., 2001).
Lipid Peroxidation Inhibition
- Braughler et al. (1987) explored compounds including analogs of this chemical as inhibitors of lipid peroxidation, a process important in cellular damage and aging (Braughler et al., 1987).
Pharmacokinetics and Biotransformation
- Lavrijsen et al. (1992) studied the biotransformation of flunarizine, structurally related to this compound, in liver fractions and hepatocytes of various species, providing insight into drug metabolism (Lavrijsen et al., 1992).
Neurotransmitter Uptake and Release
- Zheng et al. (2013) and Pettersson (1995) explored derivatives of this compound in the context of neurotransmitter uptake and release, which is crucial in understanding brain function and treating neurological disorders (Zheng et al., 2013), (Pettersson, 1995).
Molecular Structure Analysis
- Kavitha et al. (2014) focused on the molecular structure of flunarizinium isonicotinate, a compound related to the queried chemical, which contributes to our understanding of molecular interactions and crystallography (Kavitha et al., 2014).
Alzheimer’s Disease Research
- Kepe et al. (2006) used a related compound to image serotonin 1A receptors in the brains of Alzheimer's disease patients, highlighting its application in neurodegenerative disease research (Kepe et al., 2006).
Radioactive Labeling in Medical Imaging
- Haynes and Swigor (1994) described the synthesis of a radioactive derivative of a related compound, demonstrating its potential in medical imaging and diagnostics (Haynes and Swigor, 1994).
HIV Replication Inhibition
- Baba et al. (1998) investigated fluoroquinoline derivatives, structurally akin to the queried compound, for their ability to inhibit HIV replication, indicating its potential in antiviral research (Baba et al., 1998).
Serotonergic Agonists and Antidepressants
- Vacher et al. (1999) synthesized derivatives of pyridinemethylamine, including structures related to this compound, as potent, orally active 5-HT1A agonists with antidepressant potential (Vacher et al., 1999).
Future Directions
Trifluoromethylpyridine derivatives, a key structural motif in this compound, have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . It is expected that many novel applications of trifluoromethylpyridine will be discovered in the future .
Mechanism of Action
Target of Action
The primary target of SR-2211 is the retinoic acid receptor-related orphan receptor γ (RORγ) . RORγ is a nuclear receptor and a DNA-binding transcription factor that plays a crucial role in various biological processes .
Mode of Action
SR-2211 acts as a selective inverse agonist of RORγ . It binds directly to RORγ with a Ki value of 105 nM and an IC50 of approximately 320 nM . This binding inhibits the transcriptional activity of RORγ .
Pharmacokinetics
It is soluble in dmso, which suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of SR-2211’s action primarily involve the inhibition of RORγ activity. This inhibition can suppress the synthesis of certain cytokines, such as IL-17, in specific cell lines .
Action Environment
It is recommended to store sr-2211 at -20°c to maintain its stability .
Biochemical Analysis
Biochemical Properties
SR2211 is known for its high affinity and selectivity towards RORγ, with a binding affinity (K_i) of 105 nM and an IC_50 value of approximately 320 nM . The compound interacts specifically with RORγ, inhibiting its activity and thereby modulating the expression of genes involved in immune responses. SR2211 does not significantly affect the activity of other nuclear receptors such as RORα, liver X receptor alpha (LXRα), and farnesoid X receptor (FXR) . This selective inhibition of RORγ by SR2211 leads to a decrease in the production of pro-inflammatory cytokines, such as interleukin-17 (IL-17), which are implicated in autoimmune diseases .
Cellular Effects
SR2211 has been shown to exert significant effects on various cell types, particularly immune cells. In T helper 17 (Th17) cells, SR2211 inhibits the production of IL-17, a cytokine that plays a key role in the pathogenesis of autoimmune diseases . The compound also affects the differentiation of Th17 cells, reducing their pro-inflammatory activity . Additionally, SR2211 has been observed to influence the expression of other cytokines, such as IL-23 receptor, in activated T lymphocytes . These cellular effects highlight the potential of SR2211 as a therapeutic agent for autoimmune and inflammatory diseases.
Molecular Mechanism
At the molecular level, SR2211 functions as an inverse agonist of RORγ by binding to its ligand-binding domain . This binding inhibits the constitutive activity of RORγ, leading to a suppression of its transcriptional activity . The inhibition of RORγ by SR2211 results in decreased expression of target genes involved in immune responses, such as IL-17 and IL-23 receptor . The molecular mechanism of SR2211 also involves the modulation of other signaling pathways, including those regulated by p53, Myc, and E2F, which are critical for cell growth, survival, and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of SR2211 have been studied over various time periods to understand its stability, degradation, and long-term impact on cellular function. SR2211 has been shown to maintain its inhibitory effects on RORγ activity and cytokine production over extended periods . The compound’s stability in different solvents, such as DMSO and ethanol, has been well-documented, ensuring its efficacy in long-term experiments . Additionally, studies have indicated that SR2211 can sustain its biological activity in both in vitro and in vivo models, making it a reliable tool for biochemical research .
Dosage Effects in Animal Models
The effects of SR2211 have been extensively studied in animal models to determine its therapeutic potential and safety profile. In mouse models of autoimmune diseases, such as collagen-induced arthritis, SR2211 has been shown to significantly reduce joint inflammation and cytokine production at doses of 20 mg/kg . The compound exhibits a dose-dependent inhibition of RORγ activity, with higher doses leading to more pronounced therapeutic effects . At very high doses, SR2211 may cause adverse effects, highlighting the importance of optimizing dosage for therapeutic applications .
Metabolic Pathways
SR2211 is involved in various metabolic pathways, primarily through its interaction with RORγ . The compound modulates the expression of genes involved in immune responses and inflammation, thereby influencing metabolic flux and metabolite levels . SR2211’s selective inhibition of RORγ also affects the metabolism of lipids and glucose, as RORγ is known to regulate genes involved in these processes . The compound’s impact on metabolic pathways underscores its potential as a therapeutic agent for metabolic and autoimmune disorders.
Transport and Distribution
The transport and distribution of SR2211 within cells and tissues are critical for its biological activity. SR2211 is known to be cell-permeable, allowing it to effectively reach its target receptor, RORγ, within the nucleus . The compound’s solubility in various solvents, such as DMSO, facilitates its distribution in different cellular compartments . Additionally, SR2211’s interaction with specific transporters and binding proteins may influence its localization and accumulation within tissues .
Subcellular Localization
SR2211 primarily localizes to the nucleus, where it exerts its inhibitory effects on RORγ . The compound’s nuclear localization is facilitated by its cell-permeable nature and its ability to bind directly to RORγ . This subcellular localization is essential for SR2211’s function as an inverse agonist, as it allows the compound to effectively modulate the transcriptional activity of RORγ and its target genes .
properties
IUPAC Name |
1,1,1,3,3,3-hexafluoro-2-[3-fluoro-4-[4-[[4-(pyridin-4-ylmethyl)piperazin-1-yl]methyl]phenyl]phenyl]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24F7N3O/c27-23-15-21(24(37,25(28,29)30)26(31,32)33)5-6-22(23)20-3-1-18(2-4-20)16-35-11-13-36(14-12-35)17-19-7-9-34-10-8-19/h1-10,15,37H,11-14,16-17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVHKWAZUPPBMLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)C3=C(C=C(C=C3)C(C(F)(F)F)(C(F)(F)F)O)F)CC4=CC=NC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24F7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1359164-11-6 | |
| Record name | 1359164-11-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: SR2211 acts as a potent and selective inverse agonist of the nuclear receptor RORγ (retinoic acid receptor-related orphan receptor gamma), specifically its isoform RORγt. [, ] This means it binds to RORγ and inhibits its transcriptional activity. RORγt plays a critical role in the differentiation of Th17 cells, a subset of T helper cells that produce the pro-inflammatory cytokine IL-17. [, ] By inhibiting RORγt, SR2211 effectively suppresses the production of IL-17, leading to a reduction in inflammation. [, , ]
A: Studies using the collagen-induced arthritis (CIA) mouse model, a model for rheumatoid arthritis, have shown promising results for SR2211. [, ] Mice treated with SR2211 demonstrated significantly reduced joint inflammation and damage compared to untreated controls. [, ] This therapeutic effect is attributed to the suppression of IL-17 production by Th17 cells and the modulation of cytokine profiles in the inflamed joints. [, ]
A: While SR2211 exhibits high selectivity for RORγ, research suggests potential interactions with other nuclear receptors. [] For example, optimized derivatives of SR2211, such as SR1903, demonstrate both RORγ inverse agonism and modest LXR activation. [] This dual activity highlights the complexity of nuclear receptor signaling and the potential for cross-talk between different pathways. []
A: Yes, SR2211 can modulate inflammatory responses in macrophages. Studies have shown that SR2211 can suppress the production of inflammatory cytokines in LPS-stimulated RAW 264.7 macrophages. [] This suggests a broader anti-inflammatory effect of SR2211 beyond Th17 cell modulation, potentially contributing to its efficacy in inflammatory disease models. []
A: SR2211 has shown efficacy in a mouse model of colitis, an inflammatory bowel disease. [] In this model, SR2211 administration led to a reduction in disease severity, decreased inflammatory markers, and suppressed the generation of Th17 cells in the colon. [] This suggests a potential therapeutic application for SR2211 in inflammatory bowel diseases.
ANone: While specific resistance mechanisms to SR2211 haven't been extensively studied, the development of resistance to targeted therapies is a common challenge in drug development. Future research will be crucial to understand potential resistance mechanisms to SR2211 and develop strategies to overcome them.
A: Most of the research on SR2211 has been conducted in vitro and in animal models. [, , , , ] Further research, including clinical trials, is necessary to determine its safety, efficacy, and optimal dosing in humans. Additionally, long-term safety profiles and potential side effects of SR2211 require further investigation.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[2-({4-[4-[2-(difluoromethyl)-4-methoxy-1H-benzimidazol-1-yl]-6-(4-morpholinyl)-1,3,5-triazin-2-yl]-1-piperazinyl}sulfonyl)ethyl]-N,N-dimethylamine](/img/structure/B610895.png)
![1-[3-(2-Pyrrolidin-1-ylethoxy)phenyl]-3-[3-(trifluoromethyl)phenyl]iminoindol-2-one](/img/structure/B610897.png)





